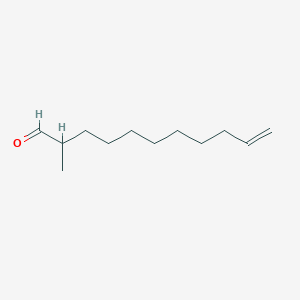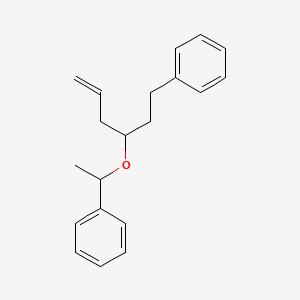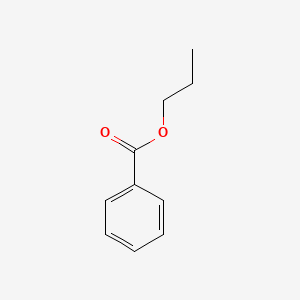
安息香酸プロピル
概要
説明
安息香酸プロピルは、エステルとして分類される有機化合物です。安息香酸とプロパノールのエステル化によって生成されます。この化合物は、無色で油状の液体外観とナッツのような臭いが特徴です。安息香酸プロピルは、その甘く、フルーティーでナッツのような味がするため、食品の合成香料として一般的に使用されています。 さらに、抗菌作用を有しており、化粧品において貴重な防腐剤となっています .
2. 製法
合成経路と反応条件: 安息香酸プロピルは、主に2つの方法で合成できます。
エステル交換反応: この方法は、安息香酸メチルとプロパノールとのエステル交換反応を伴います。
フィッシャーエステル化: この方法は、硫酸などの酸触媒の存在下で、安息香酸とプロパノールをエステル化することを伴います。
工業的製造方法: 工業的には、安息香酸プロピルは、その簡便性と効率性から、フィッシャーエステル化法で製造されることが多いです。反応は、安息香酸とプロパノールを酸触媒と混合した大型反応器で行われます。混合物は還流下で加熱され、反応中に生成された水は、平衡をエステル生成物側にシフトさせるために連続的に除去されます。 生成された安息香酸プロピルはその後、蒸留によって精製されます .
科学的研究の応用
Propyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving esterification and transesterification reactions. It also serves as a reference standard in analytical chemistry.
Biology: Propyl benzoate’s antimicrobial properties make it useful in microbiological studies and as a preservative in biological samples.
Medicine: It is investigated for its potential use in drug formulations due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.
Industry: Propyl benzoate is used in the production of fragrances, flavors, and cosmetics. .
作用機序
安息香酸プロピルの作用機序は、主に微生物の細胞膜との相互作用を伴います。安息香酸プロピルのエステル基は、微生物細胞の脂質二重層を破壊し、膜透過性を高め、最終的に細胞死をもたらす可能性があります。 この抗菌活性は、微生物細胞内の必須酵素に結合して不活性化する化合物の能力に起因しています .
生化学分析
Biochemical Properties
Propyl benzoate plays a significant role in biochemical reactions, particularly in esterification and transesterification processes. It interacts with enzymes such as lipases, which catalyze the formation and breakdown of ester bonds. For instance, immobilized lipase from Candida cylindracea has been shown to effectively catalyze the synthesis of propyl benzoate . The interaction between propyl benzoate and lipase involves the formation of a ternary complex, where propanol can inhibit lipase activity at higher concentrations .
Molecular Mechanism
At the molecular level, propyl benzoate exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, propyl benzoate has been shown to inhibit lipase activity at higher concentrations, which can affect the overall rate of esterification reactions . Additionally, propyl benzoate may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propyl benzoate can change over time due to its stability and degradation. Propyl benzoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that propyl benzoate can retain its activity for several catalytic cycles, although there is a gradual decrease in activity over time .
Dosage Effects in Animal Models
The effects of propyl benzoate vary with different dosages in animal models. At lower doses, propyl benzoate may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that propyl benzoate can inhibit enzyme activity at higher concentrations, which can result in metabolic imbalances and other cellular dysfunctions .
Metabolic Pathways
Propyl benzoate is involved in metabolic pathways related to esterification and lipid metabolism. It interacts with enzymes such as lipases, which catalyze the formation and breakdown of ester bonds. These interactions can affect metabolic flux and the levels of various metabolites within cells. For example, the presence of propyl benzoate can alter the balance of lipid species by modulating the activity of lipases .
準備方法
Synthetic Routes and Reaction Conditions: Propyl benzoate can be synthesized through two primary methods:
Transesterification: This method involves the transesterification of methyl benzoate with propanol.
Fischer Esterification: This method involves the esterification of benzoic acid with propanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods: In industrial settings, propyl benzoate is often produced using the Fischer esterification method due to its simplicity and efficiency. The reaction is conducted in large reactors where benzoic acid and propanol are mixed with an acid catalyst. The mixture is heated under reflux, and the water formed during the reaction is continuously removed to shift the equilibrium towards the ester product. The resulting propyl benzoate is then purified through distillation .
化学反応の分析
反応の種類: 安息香酸プロピルは、以下を含むいくつかの種類の化学反応を起こします。
加水分解: 安息香酸プロピルは、酸または塩基の存在下で加水分解されて、安息香酸とプロパノールを生成します。
還元: 安息香酸プロピルは、ベンジルアルコールとプロパノールを生成するために還元できます。
一般的な試薬と条件:
加水分解: 水を溶媒とした、酸性または塩基性条件。
還元: 水素化リチウムアルミニウムなどの還元剤。
置換反応: 適切な条件下での、アミンやアルコールなどの求核剤.
主要な生成物:
加水分解: 安息香酸とプロパノール。
還元: ベンジルアルコールとプロパノール。
置換反応: 使用された求核剤に応じて、置換安息香酸塩.
4. 科学研究への応用
安息香酸プロピルは、科学研究において幅広い用途があります。
類似化合物との比較
安息香酸プロピルは、以下を含むアルキル安息香酸の相同系列に属しています。
- 安息香酸メチル
- 安息香酸エチル
- 安息香酸ブチル
- 安息香酸イソプロピル
- 安息香酸イソブチル
比較:
- 安息香酸メチル: 安息香酸プロピルと比較して、分子量が小さく、沸点も低いです。一般的に、溶媒や緑色の殺虫剤として使用されます。
- 安息香酸エチル: 安息香酸プロピルと類似した特性を持っていますが、沸点が少し低いです。香料や香味料として使用されます。
- 安息香酸ブチル: 分子量が大きく、沸点も高いです。可塑剤や合成樹脂の製造に使用されます。
- 安息香酸イソプロピルと安息香酸イソブチル: これらの化合物は、分岐したアルキル基を持ち、物理的特性と用途が異なります .
安息香酸プロピルは、バランスの取れた特性により、食品、化粧品、工業製品など、幅広い用途に適しています。
特性
IUPAC Name |
propyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWPOVQBGFNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044878 | |
| Record name | Propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless oily liquid with a warm, herbaceous, balsamic, nut-like odour | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
229.00 to 231.00 °C. @ 760.00 mm Hg | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.351 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.020-1.026 | |
| Record name | Propyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2315-68-6 | |
| Record name | Propyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYL BENZOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWK210B7WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-51 - -52 °C | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Propyl benzoate has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Several spectroscopic techniques have been employed to characterize propyl benzoate, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , ] These techniques provide information about the structure, functional groups, and fragmentation patterns of the molecule.
ANone: Propyl benzoate has been explored as a plasticizer in plastisol compositions. [] Plasticizers are additives that increase the flexibility and workability of polymers.
ANone: Research on phenylpropyl benzoate derivatives, including propyl benzoate, revealed that the presence and position of methoxy groups on the phenyl ring significantly impact antifungal activity against Candida albicans. Compounds with methoxy substituents at the 3' and 5' positions exhibited higher potency compared to those without or with a single methoxy group. []
ANone: Studies on the enzymatic dihydroxylation of benzoate esters using E. coli JM 109(pDTG 601) showed that the length and branching of the alkyl chain greatly influence substrate specificity. While methyl, ethyl, allyl, and propargyl benzoates were successfully dihydroxylated, n-propyl and i-propyl benzoates were poor substrates. Notably, n-butyl and t-butyl benzoates were not oxidized at all, highlighting the enzyme's preference for shorter and less branched alkyl chains. []
ANone: While specific studies on propyl benzoate's stability are limited within the provided papers, general principles of organic chemistry suggest that minimizing exposure to light, heat, and oxidizing agents can enhance its shelf life. Formulation strategies, such as encapsulation or the use of antioxidants, might further improve stability.
ANone: Research indicates that repeated topical application of propyl benzoate to rabbit skin can induce inflammatory reactions and epidermal hyperplasia. Interestingly, the location of application (dorsum vs. external ear) resulted in different responses, highlighting the importance of anatomical and physiological factors in skin irritation. []
ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is a common method to separate, identify, and quantify propyl benzoate in complex mixtures like essential oils or plant extracts. [, ] Additionally, High-Performance Liquid Chromatography (HPLC) with UV detection has been employed to determine propyl benzoate levels in herbicide formulations. []
ANone: While the provided research does not directly address substitutes for propyl benzoate as a plasticizer, numerous alternative plasticizers are available on the market. The choice of an appropriate substitute would depend on the specific application and desired properties of the final product.
ANone: Research on propyl benzoate, particularly its use as a vapor-phase corrosion inhibitor, dates back to at least the mid-20th century. A 1950 study highlighted the effectiveness of propyl benzoate and other esters in preventing corrosion of steel and cast iron in moisture-laden air, even in the presence of sulfur dioxide. [] This early work laid the foundation for further exploration of propyl benzoate's properties and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

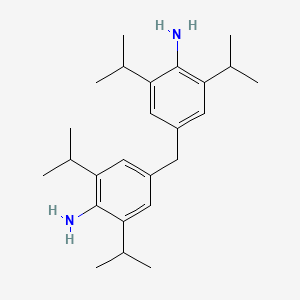
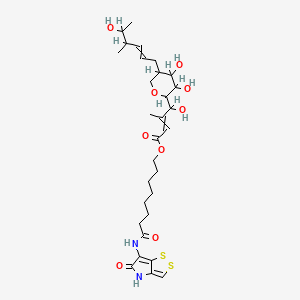
![3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one](/img/structure/B1220208.png)
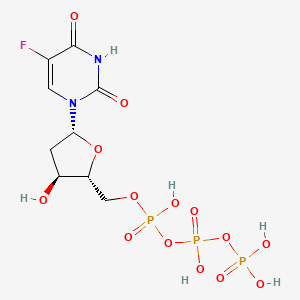


![[(3Z)-2-oxo-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B1220213.png)
![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylthio)purine-2,6-dione](/img/structure/B1220219.png)
![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)
![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)
